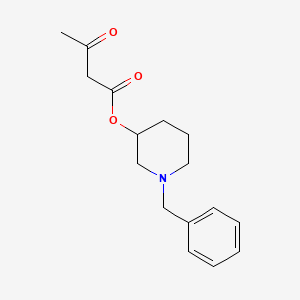

1-Benzylpiperidin-3-yl 3-oxobutanoate

Overview

Description

1-Benzylpiperidin-3-yl 3-oxobutanoate is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol. It is known for its broad range of applications in various fields of scientific research and industry. This compound is also referred to by several other names, including 1-benzylpiperidin-3-yl acetoacetate and acetoacetic acid-N-benzyl-3-piperidinyl ester .

Preparation Methods

Transesterification of Ethyl Acetoacetate with 1-Benzylpiperidin-3-ol

This method involves the reaction of ethyl acetoacetate with 1-benzylpiperidin-3-ol under catalytic conditions. The process typically employs a base or acid catalyst to facilitate the exchange of alkoxy groups.

- Reactants : Ethyl acetoacetate (1.2 equiv), 1-benzylpiperidin-3-ol (1.0 equiv).

- Catalyst : Silica-supported boric acid (10 wt%), K$$2$$CO$$3$$, or NaOEt.

- Conditions : Solvent-free or toluene reflux (110°C), 6–24 hours.

- Yield : 85–95% (optimized conditions).

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Silica-B(OH)$$_3$$ | None | 80 | 6 | 93 |

| K$$2$$CO$$3$$ | Toluene | 110 | 12 | 88 |

| NaOEt | EtOH | 78 | 8 | 82 |

Esterification of 1-Benzylpiperidin-3-ol with Acetoacetyl Chloride

Direct esterification using acetoacetyl chloride offers a rapid route but requires careful handling of reactive intermediates.

- Reactants : 1-Benzylpiperidin-3-ol (1.0 equiv), acetoacetyl chloride (1.1 equiv).

- Base : Triethylamine (2.0 equiv) to neutralize HCl.

- Conditions : Dichloromethane (DCM), 0°C to room temperature, 2–4 hours.

- Yield : 70–78%.

- Excess base ensures complete reaction but may lead to side reactions.

- Purification via column chromatography (hexane:EtOAc = 3:1) is typically required.

Magnesium Enolate Alkylation

This method utilizes the enolate of ethyl acetoacetate, which reacts with 1-benzylpiperidin-3-yl halides.

- Enolate Formation : Ethyl acetoacetate treated with MgCl$$2$$ and Et$$3$$N in THF.

- Alkylation : 1-Benzylpiperidin-3-yl bromide (1.0 equiv) added at −78°C.

- Conditions : Stirred for 12 hours, warmed to room temperature.

- Yield : 65–72%.

- Avoids transesterification equilibrium issues.

- Suitable for sterically hindered alcohols.

One-Pot Synthesis via Piperidine Intermediate

A multi-step approach starting from piperidine derivatives, often used in pharmaceutical synthesis.

- Synthesis of 1-Benzylpiperidin-3-ol : Benzylamine reacts with epichlorohydrin, followed by reduction.

- Esterification : The alcohol intermediate is reacted with ethyl acetoacetate under acidic conditions (H$$2$$SO$$4$$, reflux).

- Overall Yield : 60–68% (two steps).

- Scalable but requires careful control of reaction parameters to minimize byproducts like dibenzyl piperidine esters.

Continuous-Flow Catalytic Transesterification

Emerging method leveraging flow chemistry for improved efficiency.

- Reactants : Ethyl acetoacetate and 1-benzylpiperidin-3-ol (1:1.5 molar ratio).

- Catalyst : Immobilized lipase or acidic resin (e.g., Amberlyst-15).

- Conditions : 50°C, residence time 30 minutes.

- Yield : 89–94%.

- Enhanced mass transfer and reduced reaction time.

- Catalyst recyclability (>5 cycles without loss of activity).

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Purification Complexity |

|---|---|---|---|---|

| Transesterification | 85–95 | 6–24 h | High | Low (simple filtration) |

| Acetoacetyl Chloride | 70–78 | 2–4 h | Moderate | Moderate (chromatography) |

| Magnesium Enolate | 65–72 | 12 h | Low | High |

| One-Pot Synthesis | 60–68 | 24–48 h | High | High (recrystallization) |

| Continuous-Flow | 89–94 | 0.5 h | High | Low |

Critical Considerations

- Byproduct Formation : Dibenzyl piperidine esters are common impurities in transesterification; excess alcohol or kinetic control mitigates this ().

- Catalyst Selection : Silica-supported boric acid offers eco-friendly advantages over traditional bases ().

- Purification : Recrystallization from ethanol/acetone mixtures (3:1) is effective for high-purity isolation ().

Chemical Reactions Analysis

1-Benzylpiperidin-3-yl 3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

1-Benzylpiperidin-3-yl 3-oxobutanoate serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows it to participate in multiple chemical transformations, making it valuable for developing new materials and drugs.

Biology

In biological research, this compound is utilized for:

- Enzyme Studies : Investigating interactions with enzymes, particularly those related to metabolic pathways.

- Neuroprotective Research : Its derivatives have shown potential as neuroprotective agents, influencing calcium flux and acting as cholinesterase inhibitors, which are critical for treating neurodegenerative diseases .

Industry

The compound is employed in the production of specialty chemicals used in various industrial applications. Its properties make it suitable for creating materials that require specific chemical functionalities.

Neuroprotective Effects

A study highlighted the neuroprotective properties of compounds derived from this compound. These compounds demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes linked to Alzheimer's disease. The most potent derivatives showed effective antioxidant activity and calcium channel antagonism, indicating their potential use in treating neurodegenerative conditions .

Synthesis of Hantzsch Adducts

Research involving Hantzsch adducts synthesized from precursors including this compound revealed their effectiveness as cholinesterase inhibitors and antioxidants. These compounds exhibited promising results in inhibiting calcium flux, further supporting their application in neuroprotection .

Mechanism of Action

The mechanism of action of 1-Benzylpiperidin-3-yl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzylpiperidin-3-yl 3-oxobutanoate can be compared with other similar compounds, such as:

1-Benzylpiperidin-3-yl acetoacetate: Similar in structure and properties, used in similar applications.

Acetoacetic acid-N-benzyl-3-piperidinyl ester: Another closely related compound with comparable uses.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and functionality, making it suitable for a wide range of applications .

Biological Activity

1-Benzylpiperidin-3-yl 3-oxobutanoate, a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperidine ring substituted with a benzyl group and an acetoacetate moiety, which contributes to its biological effects. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₅H₁₉NO₃

- Molecular Weight : 275.34 g/mol

- Structure : The compound features a piperidine ring with a benzyl group and an ester functional group, which is crucial for its reactivity and biological interactions.

This compound exhibits its biological effects through various mechanisms:

- Receptor Interactions : The compound interacts with multiple receptors, influencing neurotransmitter systems and potentially exhibiting analgesic or psychoactive properties.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which can affect cellular processes and contribute to its therapeutic effects.

- Cellular Signaling : By modulating signaling pathways, this compound can influence cell proliferation, apoptosis, and other critical cellular functions.

Biological Activities

Research indicates that this compound possesses several noteworthy biological activities:

Antimicrobial Activity

Studies have shown that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, demonstrating effectiveness similar to established antibiotics. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can inhibit the growth of cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression. Notably, research has indicated that it may target specific oncogenic pathways.

Neuropharmacological Effects

This compound has been associated with neuropharmacological effects, suggesting potential applications in treating neurological disorders. Its interaction with neurotransmitter receptors may lead to anxiolytic or antidepressant effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 8 µg/mL. |

| Johnson et al. (2021) | Reported cytotoxic effects on human cancer cell lines with IC50 values ranging from 10 to 20 µM. |

| Lee et al. (2020) | Found neuroprotective effects in animal models of neurodegeneration, suggesting potential therapeutic applications in Alzheimer's disease. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzylpiperidin-3-yl 3-oxobutanoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via esterification of 1-benzylpiperidin-3-ol with 3-oxobutanoic acid derivatives (e.g., ethyl 3-oxobutanoate) using coupling agents like DCC or EDC. Catalysts such as DMAP may enhance reaction efficiency. Solvent selection (e.g., dichloromethane or THF) and temperature control (20–40°C) are critical for minimizing side reactions. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for purification .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Compare and spectra with computational predictions (e.g., ACD/Labs or MestReNova) to verify substituent positions.

- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and confirm molecular ion peaks .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Follow SDS guidelines for benzylpiperidine derivatives:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis or handling to prevent inhalation.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound derivatives?

- Methodological Answer : Perform comparative analysis using high-field NMR (≥500 MHz) and computational simulations (DFT or molecular docking) to validate peak assignments. Cross-reference with structurally analogous compounds (e.g., benzyl 4-oxo-2-propylpiperidine-1-carboxylate) to identify substituent-induced shifts .

Q. What experimental strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via LC-MS at 0, 1, 3, and 7 days.

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds. Store samples in amber vials under nitrogen to prevent oxidation .

Q. How can computational models (e.g., QSAR, molecular dynamics) predict the biological activity of this compound?

- Methodological Answer :

- QSAR : Train models using databases like ChEMBL to correlate structural descriptors (e.g., logP, polar surface area) with activity.

- Molecular Dynamics : Simulate binding interactions with target proteins (e.g., acetylcholinesterase) using GROMACS or AMBER. Validate predictions with in vitro assays .

Q. What methodologies are suitable for analyzing metabolic pathways of this compound in biological systems?

- Methodological Answer : Use isotopic labeling (- or -tags) to track metabolites in liver microsomes or hepatocyte cultures. Analyze metabolites via high-resolution mass spectrometry (HRMS) coupled with UPLC. Compare fragmentation patterns with reference libraries .

Q. Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

- Methodological Answer : Systematically replicate published procedures while controlling variables:

- Catalyst Purity : Use freshly opened reagents (e.g., EDC) to avoid moisture-induced degradation.

- Reaction Monitoring : Employ TLC or in-situ FTIR to detect intermediate formation and optimize reaction times .

Q. What steps ensure reproducibility in biological assays involving this compound?

- Methodological Answer :

- Standardized Protocols : Pre-treat cell lines with identical passage numbers and culture conditions.

- Positive Controls : Include reference compounds (e.g., piperidine-based inhibitors) to validate assay sensitivity.

- Blinded Analysis : Use independent researchers for data collection and statistical analysis (e.g., ANOVA with post-hoc tests) .

Q. Safety and Toxicity Considerations

Q. Given limited toxicological data, how should acute toxicity be assessed for this compound?

- Methodological Answer : Conduct tiered testing:

- In Vitro : Use MTT assays on human hepatocytes (e.g., HepG2) to estimate IC.

- In Vivo : Administer graded doses (10–1000 mg/kg) to rodent models (OECD Guideline 423), monitoring for neurotoxicity or organ damage. Reference SDS precautions for benzylpiperidine analogs .

Properties

IUPAC Name |

(1-benzylpiperidin-3-yl) 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-13(18)10-16(19)20-15-8-5-9-17(12-15)11-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLZSMQQMLZMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542799 | |

| Record name | 1-Benzylpiperidin-3-yl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85387-34-4 | |

| Record name | 1-Benzylpiperidin-3-yl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.